molecular formula C21H12Cl2FN3 B11073960 4-(3,4-Dichlorophenyl)-6-(3-fluorophenyl)-2-(pyridin-4-yl)pyrimidine

4-(3,4-Dichlorophenyl)-6-(3-fluorophenyl)-2-(pyridin-4-yl)pyrimidine

Cat. No.: B11073960
M. Wt: 396.2 g/mol
InChI Key: NOJASNMHOSAYSE-UHFFFAOYSA-N
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Description

4-(3,4-DICHLOROPHENYL)-6-(3-FLUOROPHENYL)-2-(4-PYRIDYL)PYRIMIDINE is a complex organic compound that has garnered significant interest in the fields of medicinal chemistry and pharmacology. This compound is characterized by its unique structure, which includes dichlorophenyl, fluorophenyl, and pyridyl groups attached to a pyrimidine core. Its distinct chemical properties make it a valuable subject for various scientific research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3,4-DICHLOROPHENYL)-6-(3-FLUOROPHENYL)-2-(4-PYRIDYL)PYRIMIDINE typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Pyrimidine Core: This is usually achieved through a condensation reaction between appropriate aldehydes and amines under acidic or basic conditions.

    Introduction of Substituents: The dichlorophenyl, fluorophenyl, and pyridyl groups are introduced through various substitution reactions. These steps often require the use of catalysts and specific reaction conditions to ensure the correct positioning of the substituents.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

    Batch Processing: Utilizing large reactors to carry out the multi-step synthesis.

    Continuous Flow Chemistry: Employing continuous flow reactors to enhance reaction efficiency and yield.

    Purification: Techniques such as crystallization, distillation, and chromatography are used to purify the final product.

Chemical Reactions Analysis

Types of Reactions

4-(3,4-DICHLOROPHENYL)-6-(3-FLUOROPHENYL)-2-(4-PYRIDYL)PYRIMIDINE can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be performed to modify the functional groups, often using reducing agents like sodium borohydride.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Catalysts: Palladium on carbon, platinum catalysts.

    Solvents: Dimethyl sulfoxide (DMSO), acetonitrile, ethanol.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups.

Scientific Research Applications

4-(3,4-DICHLOROPHENYL)-6-(3-FLUOROPHENYL)-2-(4-PYRIDYL)PYRIMIDINE has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of certain diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-(3,4-DICHLOROPHENYL)-6-(3-FLUOROPHENYL)-2-(4-PYRIDYL)PYRIMIDINE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    4-(3,4-DICHLOROPHENYL)-6-(3-FLUOROPHENYL)-2-(4-PYRIDYL)PYRIMIDINE: shares similarities with other pyrimidine derivatives, such as:

Uniqueness

The uniqueness of 4-(3,4-DICHLOROPHENYL)-6-(3-FLUOROPHENYL)-2-(4-PYRIDYL)PYRIMIDINE lies in its specific combination of substituents, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C21H12Cl2FN3

Molecular Weight

396.2 g/mol

IUPAC Name

4-(3,4-dichlorophenyl)-6-(3-fluorophenyl)-2-pyridin-4-ylpyrimidine

InChI

InChI=1S/C21H12Cl2FN3/c22-17-5-4-15(11-18(17)23)20-12-19(14-2-1-3-16(24)10-14)26-21(27-20)13-6-8-25-9-7-13/h1-12H

InChI Key

NOJASNMHOSAYSE-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)F)C2=CC(=NC(=N2)C3=CC=NC=C3)C4=CC(=C(C=C4)Cl)Cl

Origin of Product

United States

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